molecular formula C7H4BrN3O2S B1344350 7-Bromo-5-nitrobenzo[d]thiazol-6-amine CAS No. 196205-21-7

7-Bromo-5-nitrobenzo[d]thiazol-6-amine

Cat. No.: B1344350
CAS No.: 196205-21-7
M. Wt: 274.1 g/mol
InChI Key: NVXDYNIBCZCOLX-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Academic Research

Heterocyclic compounds represent a vast and diverse family of organic molecules that are indispensable to numerous scientific disciplines, including medicinal chemistry, biochemistry, and materials science. Current time information in Pasuruan, ID.openaccessjournals.com These molecules are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom, with nitrogen, oxygen, and sulfur being the most common. derpharmachemica.comijnrd.org The presence of these heteroatoms imparts unique chemical and physical properties that are often essential for biological function and material performance. openaccessjournals.com

The significance of heterocyclic compounds is underscored by their prevalence in nature and their role as the core scaffold in a multitude of biologically active molecules. derpharmachemica.com They are fundamental components of essential life molecules such as DNA, RNA, vitamins, and hemoglobin. derpharmachemica.comnveo.org In the realm of pharmaceutical sciences, it is estimated that over 90% of new drugs contain a heterocyclic motif, highlighting their critical role in drug discovery and development. nveo.org Their structural diversity allows for fine-tuning of pharmacological properties, enabling the design of therapeutic agents for a wide array of diseases, including cancer, infections, and inflammatory conditions. ijnrd.orgpharmacyjournal.in The versatility of these compounds also extends to agrochemicals, polymers, and functional dyes, making them a continuous focus of intensive academic and industrial research. openaccessjournals.com

The Benzo[d]thiazole Core: A Versatile Scaffold in Chemical Science

Within the broad class of heterocyclic compounds, the benzo[d]thiazole (BTA) scaffold is recognized as a "privileged structure." This bicyclic system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as the foundation for a wide range of compounds with significant biological and pharmacological properties. pharmacyjournal.inpcbiochemres.com The unique arrangement of sulfur and nitrogen atoms within the five-membered thiazole ring, combined with the aromatic benzene ring, creates a stable yet reactive molecule that can be readily functionalized. mdpi.comwikipedia.org

The versatility of the benzo[d]thiazole core has made it a focal point in medicinal chemistry. pcbiochemres.comresearchgate.net Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. pharmacyjournal.inrsc.org For instance, certain 2-substituted benzothiazoles are potent anticancer agents, while others have been developed as treatments for neurodegenerative diseases like Alzheimer's. researchgate.netrsc.org The ability to modify the benzothiazole (B30560) ring at various positions allows chemists to modulate the molecule's activity, selectivity, and pharmacokinetic profile, making it an attractive framework for the development of novel therapeutic agents. pharmacyjournal.in

Research Rationale for 7-Bromo-5-nitrobenzo[d]thiazol-6-amine Investigations

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from its distinct structural features. The molecule is a highly functionalized derivative of the versatile 2-aminobenzothiazole (B30445) core, which is a key building block in the synthesis of pharmacologically active compounds. researchgate.netnih.gov The interest in this specific compound stems from the strategic placement of three key substituents—an amine group, a nitro group, and a bromine atom—on the benzene portion of the scaffold.

The primary amine (-NH2) at the 6-position is a critical functional group that serves as a handle for further chemical elaboration, allowing for the construction of more complex molecular architectures through reactions like acylation or condensation. nih.govnih.gov The nitro group (-NO2) at the 5-position is a strong electron-withdrawing group. researchgate.net This feature significantly influences the electronic properties of the entire molecule, which can enhance its interaction with biological targets or alter its reactivity. nih.govsvedbergopen.com In drug design, nitro groups are often incorporated to modulate a compound's activity and have been found in a variety of antibacterial, antiparasitic, and anticancer agents. mdpi.comtmu.edu.tw

Furthermore, the bromine atom at the 7-position provides another site for chemical modification, for example, through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of other functional groups, further expanding the chemical diversity that can be generated from this scaffold. The combination of these three substituents on the proven benzo[d]thiazole framework makes this compound a valuable intermediate and a compelling candidate for screening in drug discovery programs and for the development of new functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₄BrN₃O₂S
Molecular Weight 274.09 g/mol
CAS Number 196205-21-7
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

| Solubility | Data not available |

Table 2: Compound Nomenclature

Compound Name
This compound
2-aminobenzothiazole
Metronidazole
Chloramphenicol
Riluzole
Pramipexole
Frentizole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-nitro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2S/c8-5-6(9)4(11(12)13)1-3-7(5)14-2-10-3/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXDYNIBCZCOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1[N+](=O)[O-])N)Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627854
Record name 7-Bromo-5-nitro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196205-21-7
Record name 7-Bromo-5-nitro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Bromo 5 Nitrobenzo D Thiazol 6 Amine and Its Derivatives

Established Synthetic Pathways to the Benzo[d]thiazole Core

The benzo[d]thiazole framework is a common motif in medicinal and materials chemistry, leading to the development of numerous robust synthetic routes. organic-chemistry.orgmdpi.com These can be broadly categorized into the functionalization of a pre-formed heterocyclic system or the construction of the ring from acyclic or monocyclic precursors.

The benzo[d]thiazole system can undergo electrophilic aromatic substitution on its benzene (B151609) ring. wisdomlib.orgthieme-connect.de The thiazole (B1198619) portion of the molecule is generally electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. However, under forcing conditions, reactions such as nitration and halogenation can proceed. Substitution typically occurs at the 4, 5, 6, and 7-positions. The regioselectivity is governed by the reaction conditions and the directing effects of any existing substituents on the benzene ring. For instance, nitration of benzothiazolones using iron nitrate (B79036) has been shown to selectively occur at the C6-position. researchgate.net The presence of strongly activating groups, such as an amino group, on the benzene portion of the molecule will dominate the directing effects, facilitating substitution at the ortho and para positions relative to the activator. rsc.org

The most prevalent and versatile method for synthesizing the benzothiazole (B30560) core is the cyclization of 2-aminothiophenol (B119425) or its derivatives with a variety of carbon-based electrophiles. mdpi.comthieme-connect.de This approach builds the thiazole ring onto a pre-existing substituted benzene precursor, allowing for a high degree of control over the substitution pattern on the benzene moiety.

Common strategies include:

Condensation with Aldehydes: 2-Aminothiophenols react with aldehydes, often under oxidative conditions or with a catalyst, to form 2-substituted benzothiazoles. organic-chemistry.orgresearchgate.net A wide range of catalysts, including H2O2/HCl, iodine, and various green catalysts, have been employed to facilitate this transformation. mdpi.comorganic-chemistry.org

Reaction with Carboxylic Acids and Derivatives: The condensation of 2-aminothiophenol with carboxylic acids, acyl chlorides, or esters is a fundamental method for producing 2-substituted benzothiazoles. thieme-connect.de

Cyclization with β-Diketones: Brønsted acids can catalyze the reaction between 2-aminothiophenols and β-diketones to yield benzothiazole derivatives under metal-free conditions. organic-chemistry.org

These cyclization reactions are highly modular, tolerating a wide variety of functional groups on both the 2-aminothiophenol and the coupling partner, as illustrated in the following table.

2-Aminothiophenol DerivativeCoupling PartnerCatalyst/ConditionsProduct TypeYield (%)Reference
2-AminothiophenolAromatic AldehydesH₂O₂/HCl, Ethanol (B145695), RT2-Arylbenzothiazole85-94% mdpi.comwisdomlib.org
Substituted 2-Aminothiophenolsβ-Diketonesp-TsOH·H₂O, Solvent-free, RT2-Substituted Benzothiazole>99% organic-chemistry.orgorganic-chemistry.org
2-AminothiophenolAromatic AldehydesSnP₂O₇, 8-35 min2-Arylbenzothiazole87-95% mdpi.com
2-AminothiophenolAliphatic/Aromatic AldehydesVisible light, Blue LED, Air2-Substituted BenzothiazoleN/A mdpi.com

Targeted Synthesis of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine

The synthesis of a polysubstituted molecule like this compound is not documented in detail in seminal literature but can be logically devised through a multi-step sequence involving sequential electrophilic aromatic substitution on a suitable benzothiazole precursor. A plausible pathway begins with 6-aminobenzo[d]thiazole, followed by regioselective bromination and nitration.

The directing effects of the substituents on the benzothiazole ring are paramount in controlling the regiochemical outcome of the synthetic steps.

Starting Material: 6-Aminobenzo[d]thiazole.

Bromination: The first electrophilic substitution is bromination. The amino group at the C-6 position is a powerful activating group and a strong ortho-, para- director. The positions ortho to the amino group are C-5 and C-7. Therefore, treatment of 6-aminobenzothiazole (B108611) with a brominating agent (e.g., Br₂ in acetic acid) is expected to yield a mixture of 5-bromo- and 7-bromo-6-aminobenzo[d]thiazole, with the 7-bromo isomer being a key intermediate.

Nitration: The subsequent nitration of 7-bromo-6-aminobenzo[d]thiazole introduces the nitro group. The regioselectivity is again controlled by the potent C-6 amino director. The only available ortho position is C-5. The bromine at C-7 is a deactivating ortho-, para- director, which also favors substitution at C-5. Thus, nitration with a standard nitrating mixture (e.g., HNO₃/H₂SO₄) is predicted to selectively install the nitro group at the C-5 position, yielding the final product, this compound.

While specific optimized conditions for the synthesis of this compound are not publicly available, conditions for analogous reactions on related substrates provide a template for potential optimization. The synthesis of various substituted 2-aminobenzothiazoles often involves the cyclization of an appropriately substituted aniline (B41778) with potassium thiocyanate (B1210189) and bromine. acs.orgrjpbcs.com Electrophilic substitution reactions on the pre-formed ring require careful control of temperature and reagent stoichiometry to manage selectivity and prevent over-reaction or degradation, particularly due to the presence of the strongly activating amino group.

Table of Representative Reaction Conditions for Key Synthetic Steps

Reaction Step Substrate Type Reagents & Conditions Expected Outcome Reference
Cyclization (Hugershoff) Substituted Aniline KSCN, Br₂, Acetic Acid, 0-10°C 2-Amino-substituted-benzothiazole acs.orgrjpbcs.com
Bromination Aminobenzothiazole Br₂ in Acetic Acid Bromination ortho to the amino group rsc.org

Advanced Derivatization Strategies of this compound

The title compound is equipped with three distinct functional groups—an aromatic amine, a nitro group, and an aryl bromide—each offering a handle for diverse and advanced chemical modifications.

Reactions at the 6-Amino Group: The primary aromatic amine at the C-6 position is a versatile site for derivatization. It can readily undergo:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This strategy has been used to synthesize derivatives of 6-nitro-2-aminobenzothiazole with anti-inflammatory activity. nih.govnih.gov

Schiff Base Formation: Condensation with various aldehydes and ketones to form imines (Schiff bases), which can serve as intermediates for further synthesis or as biologically active molecules themselves. rjpbcs.comnih.gov

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions, providing access to a vast array of derivatives.

Reactions involving the 5-Nitro Group: The nitro group is a key functional group for transformation, primarily through:

Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would generate 7-bromo-5,6-diaminobenzo[d]thiazole, a valuable intermediate for synthesizing fused heterocyclic systems or other complex derivatives. The reduction of a nitro group on a 2-amino-6-nitrobenzothiazole (B160904) is a key step in preparing functionalized derivatives. nih.govnih.gov

Reactions at the 7-Bromo Group: The aryl bromide at the C-7 position is an ideal handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or vinyl substituents.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new C-N bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups. These reactions would significantly expand the chemical space accessible from the title compound, allowing for the synthesis of complex molecular architectures.

Chemical Transformations of Bromo and Nitro Functional Groups

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing nitro group and the halogen bromo substituent on the aromatic ring. These groups can be selectively targeted to introduce new functionalities.

Selective Reduction of the Nitro Group to Amine Functionality

The selective reduction of the nitro group to a primary amine is a crucial transformation, yielding a diamine derivative that serves as a precursor for more complex heterocyclic systems. The primary challenge lies in achieving high chemoselectivity, leaving the bromo substituent intact. Various methodologies developed for the reduction of halogenated nitroarenes can be applied.

Catalytic transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst is a well-established method for selectively reducing nitro groups without affecting bromo, chloro, or iodo substituents. organic-chemistry.org Another effective approach involves the use of sodium borohydride (B1222165) (NaBH₄), a mild reducing agent, whose reductive power can be enhanced with transition metal complexes. jsynthchem.com For instance, the NaBH₄/Ni(PPh₃)₄ system has been shown to reduce nitro compounds to their corresponding amines efficiently. jsynthchem.com Similarly, combining NaBH₄ with iron(II) chloride (FeCl₂) provides a highly selective system for nitro reduction, even in the presence of sensitive functional groups like esters. thieme-connect.com

Table 1: Reagents for Selective Nitro Group Reduction

Reagent System Typical Conditions Key Features
Hydrazine hydrate, Pd/C Ethanol, reflux High selectivity for nitro group over halogens. organic-chemistry.org
NaBH₄ / Ni(PPh₃)₄ Ethanol, room temperature Mild conditions, efficient conversion. jsynthchem.com
NaBH₄ / FeCl₂ Solvent mixture (e.g., THF/H₂O) Excellent selectivity, tolerates various functional groups. thieme-connect.com
HSiCl₃ / Tertiary Amine Dichloromethane, 0 °C to rt Metal-free reduction, wide functional group tolerance. organic-chemistry.org
Nucleophilic Aromatic Substitution at Bromine and Nitro Sites

The electron-deficient nature of the benzothiazole ring, amplified by the strongly electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions. Both the bromine atom and the nitro group can potentially act as leaving groups, depending on the reaction conditions and the nucleophile employed. The substitution of a nitro group is a known phenomenon in highly activated systems. rsc.org

Nucleophiles such as amines, alkoxides, or thiolates can displace the bromo group, particularly given its position ortho to the activating nitro group. This allows for the introduction of a wide range of substituents at the C-7 position. Similarly, under specific conditions, the nitro group itself can be substituted, a reaction that is less common but feasible in highly electron-poor aromatic systems. The regioselectivity of such reactions is a key aspect, often dictated by the stability of the Meisenheimer complex intermediate.

Functionalization of the Amino Group (e.g., Acylation, Schiff Base Formation)

The primary amino group at the C-6 position is a versatile handle for introducing a variety of structural modifications through well-established reactions such as acylation and Schiff base formation.

Acylation: The amino group can be readily acylated using acylating agents like acetic anhydride (B1165640) or acyl chlorides in the presence of a base. This reaction converts the primary amine into a secondary amide. For example, the acylation of the structurally similar 2-amino-6-bromobenzothiazole (B93375) to yield N-(6-bromobenzo[d]thiazol-2-yl)acetamide proceeds in excellent yield. nih.gov This transformation is not only useful for synthesizing new derivatives but also for protecting the amino group during subsequent reactions.

Schiff Base Formation: The condensation of the primary amine with various aldehydes or ketones under reflux conditions yields the corresponding Schiff bases (imines). nih.gov This reaction is one of the most common methods for derivatizing amino-benzothiazoles. alayen.edu.iqresearchgate.net The resulting Schiff bases are themselves a class of compounds with significant biological interest and can serve as intermediates for further synthesis. researchgate.net

Table 2: Examples of Amino Group Functionalization

Reaction Type Reagent Example Product Type
Acylation Acetic Anhydride (Ac₂O) N-(7-bromo-5-nitrobenzo[d]thiazol-6-yl)acetamide
Acylation Benzoyl Chloride N-(7-bromo-5-nitrobenzo[d]thiazol-6-yl)benzamide
Schiff Base Formation Benzaldehyde (E)-N-benzylidene-7-bromo-5-nitrobenzo[d]thiazol-6-amine

Diversification via Coupling and Annulation Reactions

Advanced synthetic strategies, including metal-catalyzed cross-coupling and annulation reactions, can be employed to build molecular complexity starting from the this compound core.

Metal-Catalyzed Coupling Approaches

The bromine atom at the C-7 position is ideally suited for participating in a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction between the bromo-benzothiazole and various aryl or heteroaryl boronic acids (or their esters) is a powerful method for synthesizing 7-aryl derivatives. This reaction typically employs a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ or Cs₂CO₃ in a suitable solvent system. nih.gov This approach has been successfully used to prepare 6-aryl-2-aminobenzothiazoles from 2-amino-6-bromobenzothiazole. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-derivative with a wide range of primary or secondary amines. The choice of ligand (e.g., Xantphos) is crucial for the efficiency of this transformation. beilstein-journals.org This method allows for the synthesis of 7-amino-substituted benzothiazoles.

Table 3: Metal-Catalyzed Coupling Reactions

Reaction Name Reagents Catalyst/Ligand Example Product Type
Suzuki Coupling Phenylboronic acid, K₃PO₄ Pd(PPh₃)₄ 7-phenyl-5-nitrobenzo[d]thiazol-6-amine
Buchwald-Hartwig Morpholine, Cs₂CO₃ Pd₂(dba)₃ / Xantphos 7-(morpholin-4-yl)-5-nitrobenzo[d]thiazol-6-amine beilstein-journals.org
Intramolecular Cyclization and Annulation

The functional groups on the this compound scaffold can be strategically manipulated to undergo intramolecular cyclization, leading to the formation of new, fused heterocyclic ring systems. These annulation reactions significantly increase the structural complexity and planarity of the molecule.

For example, a derivative could be synthesized where a reactive group is introduced at the C-7 position via a coupling reaction. Subsequent reaction between this new substituent and the adjacent C-6 amino group can lead to ring closure. Alternatively, after reduction of the nitro group to an amine, the resulting ortho-diamine system (at C-5 and C-6) becomes a prime substrate for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form new fused pyrazine (B50134) or other heterocyclic rings. The Jacobsen cyclization, a radical-based method, is another powerful strategy for synthesizing substituted benzothiazoles and could be adapted for creating related fused systems. researchgate.net

C-H Bond Functionalization Techniques

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and increasingly utilized strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of synthesizing complex benzothiazole derivatives, C-H functionalization techniques enable the direct introduction of new functional groups onto the benzothiazole core or its precursors, streamlining synthetic pathways.

One prominent approach involves palladium-catalyzed C-H activation and subsequent intramolecular C-S bond formation. This methodology has been successfully applied to synthesize a variety of substituted benzothiazoles. For instance, the cyclization of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles has been achieved through a catalytic system involving palladium and copper. nih.gov This reaction proceeds via a C-H functionalization/intramolecular C-S bond formation mechanism. The process is typically performed in the presence of an inorganic additive, such as potassium iodide (KI), with air serving as the oxidant. nih.gov This method allows for the regioselective synthesis of a wide array of substituted 2-cyanobenzothiazole derivatives, which are valuable building blocks for more complex heterocyclic systems. nih.gov

The efficiency of such C-H functionalization reactions can be sensitive to several factors, including the catalyst, additives, and the electronic and steric nature of the substituents on the aryl ring. Research has shown that palladium chloride (PdCl₂) is an effective catalyst, and the choice of inorganic additives can significantly influence reaction yields. nih.gov While this specific methodology has been detailed for 2-cyanobenzothiazoles, the underlying principles of transition-metal-catalyzed C-H activation are broadly applicable and represent a key strategy for the synthesis of functionalized benzothiazoles, including derivatives of this compound.

Another example of this strategy is the efficient synthesis of the pyrazolo[5,1-b]benzothiazole scaffold, which is achieved through a palladium-catalyzed intramolecular C-H activation and C-S bond formation. rsc.org Notably, this particular reaction proceeds without the need for an additional oxidant. rsc.org Such techniques highlight the potential for developing concise and efficient syntheses of complex, fused heterocyclic systems based on the benzothiazole framework.

Table 1: Palladium-Catalyzed C-H Functionalization for Synthesis of Benzothiazole Derivatives nih.govmdpi.com
Starting Material ClassCatalyst/AdditiveKey Reaction FeaturesProduct ClassReported Yields
N-arylcyanothioformamidesPdCl₂ / CuI / KIIntramolecular C-H functionalization/C-S bond formation; Aerobic conditions2-CyanobenzothiazolesGood (e.g., 51-75%)
ThiobenzanilidesPd(OAc)₂ / CsFIntramolecular C-H functionalization/C-S bond formation2-ArylbenzothiazolesVariable
1-Phenyl-1H-pyrazole-5-thiolsPd(OAc)₂ / PPh₃ / Cs₂CO₃Intramolecular C-H activation/C-S bond formation; No external oxidantPyrazolo[5,1-b]benzothiazolesModerate to Good

Scalability and Green Chemistry Considerations in Synthesis

The principles of green chemistry and scalability are crucial considerations in the modern synthesis of chemical compounds, aiming to develop processes that are environmentally benign, economically viable, and safe. For the synthesis of benzothiazole derivatives, including this compound, significant research has focused on replacing traditional synthetic methods, which often involve hazardous reagents and harsh conditions, with greener alternatives. bohrium.comnih.gov

Key areas of improvement in benzothiazole synthesis include the use of sustainable solvents, the development of catalyst-free reactions, and the implementation of energy-efficient processes. bohrium.com Water and ethanol have emerged as promising green solvents, replacing volatile and toxic organic solvents. bohrium.comrsc.org For example, an efficient and environmentally friendly one-step synthesis of substituted benzothiazole-2-thiols has been developed using water as the solvent, resulting in excellent yields and short reaction times without the need for a metal catalyst or ligand. rsc.org

Catalyst-free approaches for synthesizing 2-substituted benzothiazoles have also been developed, often conducted at room temperature. bohrium.com These methods can exhibit broad substituent tolerance, produce high yields, and demonstrate high atom economy with no toxic waste formation. bohrium.com By avoiding the need for catalyst separation and recycling, these processes are simplified, making them more scalable and cost-effective. bohrium.com

Furthermore, the use of carbon dioxide (CO₂), a renewable and non-toxic C1 source, as a raw material for benzothiazole synthesis represents a significant advancement in green chemistry. mdpi.com Reactions involving the cyclization of 2-aminobenzenethiols with CO₂ and a hydrosilane have been developed, providing environmentally benign routes to benzothiazoles under mild conditions. mdpi.com These methods contribute to the reduction of hazardous substance use and align with the goals of sustainable chemical manufacturing. bohrium.commdpi.com The development of such green synthetic methods is beneficial for the industrialized preparation of benzothiazole compounds. bohrium.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Benzothiazoles bohrium.comrsc.orgmdpi.com
ParameterTraditional MethodsGreen Chemistry Approaches
Solvent Volatile organic compounds (e.g., chloroform, acetic acid)Water, ethanol, or solvent-free conditions
Catalyst Often requires metal catalysts, sometimes in stoichiometric amounts (e.g., bromine)Catalyst-free systems, recyclable catalysts, use of benign catalysts (e.g., ionic liquids)
Temperature Often requires elevated temperatures/refluxRoom temperature or mild heating (e.g., microwave-assisted)
Reagents Use of hazardous reagents (e.g., strong acids, toxic metals)Use of renewable feedstocks (e.g., CO₂), less toxic reagents
Byproducts/Waste Can generate significant toxic wasteMinimal waste generation, high atom economy
Energy Efficiency Can be energy-intensiveImproved energy efficiency due to milder conditions and shorter reaction times

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 7-Bromo-5-nitrobenzo[d]thiazol-6-amine, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. A predicted ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzo[d]thiazole core would be influenced by the substituents. The carbon attached to the bromine atom would experience a shielding effect, while the carbons adjacent to the nitro and amine groups would be significantly shifted due to their strong electronic effects.

Two-Dimensional NMR Techniques for Complex Structure Assignment

For a molecule with a complex substitution pattern like this compound, two-dimensional (2D) NMR techniques are invaluable for definitive structural confirmation. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to identify adjacent protons on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This network of correlations would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the FT-IR spectrum of this compound, several characteristic absorption bands would be expected. The presence of the amine (NH₂) group would be indicated by symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro (NO₂) group would exhibit strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. The C=N stretching of the thiazole (B1198619) ring would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-Br stretching frequency would be found in the lower frequency region of the spectrum.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₄BrN₃O₂S), HRMS would be expected to yield a precise mass measurement that confirms its atomic composition.

Theoretical HRMS Data for this compound

Ion Type Calculated m/z
[M+H]⁺ 273.9284
[M-H]⁻ 271.9128

Note: This table represents theoretical values. No experimental HRMS data for this compound has been found in published literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS analysis of this compound, the compound would typically be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would likely show the protonated molecule, [M+H]⁺, as the base peak.

Currently, there is no specific, publicly available ESI-MS data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While GC-MS could potentially be used to analyze this compound, its applicability would depend on the compound's volatility and stability at the temperatures used in the GC inlet.

No GC-MS data for this compound has been identified in the public domain.

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of its structure.

To date, the crystal structure of this compound has not been reported in crystallographic databases.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by weight percent) of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should align closely with the calculated theoretical values for the proposed formula, C₇H₄BrN₃O₂S.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight % Composition
Carbon C 12.01 30.67
Hydrogen H 1.01 1.47
Bromine Br 79.90 29.15
Nitrogen N 14.01 15.33
Oxygen O 16.00 11.67

Note: This table shows calculated values. No published experimental elemental analysis data for this compound is currently available.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique for studying materials with unpaired electrons. As this compound is not a radical species, it would not be ESR-active. However, this technique would be highly relevant for studying paramagnetic derivatives of this compound, such as its metal complexes. An ESR spectrum would provide information about the electronic structure and the environment of the unpaired electron in such derivatives.

There are no published ESR spectroscopy studies involving this compound or its metal complexes.

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that specific, in-depth computational and theoretical studies as required by the requested outline are not available in the public domain.

While general information confirming the identity of the compound, such as its CAS number (196205-21-7) and molecular formula (C7H4BrN3O2S), is accessible, detailed research findings from Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations for this particular molecule have not been published in the available scientific literature.

The methodologies outlined—including geometry optimization, HOMO-LUMO analysis, electrostatic potential mapping, and vibrational frequency prediction—are standard computational chemistry techniques used to characterize molecules. However, the application of these methods and the resulting data for "this compound" specifically are not documented in the sources reviewed.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified compound as the foundational research data is not publicly available.

Theoretical and Computational Chemistry Investigations

Structure-Reactivity Relationship Studies via Computational Models

The computed energies of HOMO and LUMO can indicate that charge transfer occurs within the compound. mdpi.com Analysis of the charge distribution, through tools like the Molecular Electrostatic Potential (MESP) maps, further clarifies reactive sites. Regions with negative electrostatic potential are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. In the case of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine, the interplay between the electron-withdrawing nitro and bromo groups and the electron-donating amine group creates a complex electronic profile that dictates its reactivity in various chemical transformations. DFT calculations can precisely map these electronic characteristics, providing a theoretical foundation for understanding and predicting its chemical behavior.

Table 1: Effect of Substituents on Frontier Molecular Orbital Energies (eV) of Benzothiazole (B30560) Derivatives This table illustrates how different types of substituents can modulate the electronic properties of a benzothiazole core, based on data from computational studies. Note: These are representative values from related compounds and not specific to this compound.

Compound TypeEHOMO (eV)ELUMO (eV)Egap (eV)
Benzothiazole (Unsubstituted)-5.59-2.612.98
Benzothiazole with Donor Group (-CH₃)-5.52-2.562.96
Benzothiazole with Acceptor Group (-NO₂)-6.18-4.012.17

Data sourced from computational studies on similarly substituted benzothiazole systems. nih.gov

Computational Design of Novel Benzo[d]thiazole Architectures

The computational design of novel benzo[d]thiazole architectures is a cornerstone of modern medicinal chemistry and materials science. In silico techniques, such as molecular docking and scaffold hopping, enable the rational design of new molecules with specific, predetermined functions, thereby accelerating the discovery process. researchgate.netresearchgate.net These methods are particularly valuable for identifying new therapeutic agents by predicting how a designed molecule will interact with a biological target, such as a protein or enzyme. researchgate.netnih.gov

Molecular docking is a prominent computational technique used to predict the binding mode and affinity of a small molecule to a specific biological target. researchgate.netnih.gov In the context of benzothiazole design, researchers can virtually screen a library of novel derivatives against a target protein. For instance, in the development of potential inhibitors for enzymes like BCL-2 or FOXM1, docking simulations can reveal the binding patterns and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the benzothiazole ligand and the protein's active site. researchgate.netnih.gov This allows for the prioritization of compounds for synthesis and biological testing. researchgate.net

Another powerful strategy is scaffold hopping, where the core structure of a known active molecule is replaced with a different, isosteric scaffold, such as benzo[d]thiazole, while aiming to retain or improve biological activity. researchgate.net This approach can lead to the discovery of novel chemical series with improved properties. Molecular dynamics (MD) simulations can further refine the design process by providing insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.gov By combining these computational tools, scientists can design novel benzo[d]thiazole architectures with tailored electronic, steric, and pharmacokinetic properties for a wide range of applications, from anticancer agents to advanced materials. researchgate.netnih.govnih.gov

Solvent Effects and Environmental Considerations in Computational Studies

Computational studies must often account for the influence of the surrounding environment, particularly the solvent, as most chemical and biological processes occur in solution. nih.gov The properties of a molecule like this compound can be significantly altered by solute-solvent interactions. imist.ma To address this, computational models frequently employ a Self-Consistent Reaction Field (SCRF) approach, with the Polarizable Continuum Model (PCM) being one of the most common methods. imist.ma In the PCM framework, the solvent is modeled as a continuous, homogeneous medium characterized by its dielectric constant, which provides a macroscopic description of its effect on the solute. imist.ma

Theoretical studies on benzothiazole derivatives have demonstrated that solvent polarity can induce substantial changes in their optical and electronic properties. imist.ma For example, a phenomenon known as solvatochromism, the change in absorption or emission spectra color with solvent polarity, is often observed. imist.ma This is typically related to an intramolecular charge transfer (ICT) within the molecule, which can be modulated by the interaction between the solute and the solvent. imist.ma Fluorescence spectra, in particular, are often more sensitive to solvent polarity than absorption spectra. imist.ma

Beyond implicit models like PCM, explicit solvent models combined with DFT Molecular Dynamics simulations can provide a more detailed understanding of the solvent's role, especially in chemical reactions. ru.nlnih.gov A joint experimental and computational study on the formation of benzothiazoles revealed the unique catalytic role of water. ru.nlnih.gov The extended network of hydrogen bonds in bulk water provides a reaction path that dramatically reduces the activation energy barriers for key reaction steps compared to aprotic environments. nih.gov These findings underscore the critical importance of incorporating solvent effects in computational studies to accurately predict the behavior, reactivity, and properties of benzo[d]thiazole derivatives in realistic environments. ru.nlnih.gov

Mechanistic Insights into Reactivity and Transformation Pathways

Kinetics and Thermodynamics of Substitution Reactions (e.g., Nucleophilic Aromatic Substitution)

The benzothiazole (B30560) ring in 7-Bromo-5-nitrobenzo[d]thiazol-6-amine, particularly with the presence of a strong electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution (SNAr). The nitro group, positioned ortho to the amino group and meta to the bromo group, significantly lowers the electron density of the aromatic system, facilitating the attack of nucleophiles.

The kinetics of SNAr reactions on aromatic rings are highly dependent on the nature of the nucleophile, the leaving group, and the solvent. In the case of this compound, the bromine atom can act as a leaving group. The rate of substitution would be influenced by the ability of the nucleophile to attack the carbon atom bearing the bromine. The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. The stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Table 1: Hypothetical Kinetic Data for SNAr of a Substituted Nitroaromatic Compound with Various Nucleophiles

Nucleophile Solvent Rate Constant (k, M⁻¹s⁻¹)
Methoxide Methanol 1.2 x 10⁻⁴
Piperidine DMSO 3.5 x 10⁻³

Reaction Mechanisms of Functional Group Interconversions (e.g., Nitro Reduction, Amine Derivatization)

Nitro Reduction:

The nitro group of this compound is susceptible to reduction to an amino group, which is a common transformation in the synthesis of complex heterocyclic compounds. The reduction can be achieved using a variety of reagents and catalytic systems. The mechanism of nitro group reduction typically proceeds through a series of intermediates. orientjchem.org

A common pathway for catalytic hydrogenation involves the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine. almacgroup.com The reaction is often carried out using metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of a hydrogen source like hydrogen gas or transfer hydrogenation reagents like hydrazine (B178648) or formic acid. sioc-journal.cn

Alternatively, chemical reducing agents can be employed. For example, metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, are effective for the reduction of aromatic nitro groups. The mechanism with these reagents involves a series of single electron transfers from the metal surface to the nitro group.

Amine Derivatization:

The amino group at the 6-position is nucleophilic and can undergo a variety of derivatization reactions. These include acylation, alkylation, and diazotization.

Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups.

Unraveling Complex Annulation and Cyclization Processes

The bifunctional nature of this compound, possessing both an amino group and a reactive aromatic system, makes it a potential precursor for the synthesis of more complex fused heterocyclic systems through annulation and cyclization reactions.

For instance, after the reduction of the nitro group to a second amino group, the resulting diamino-bromobenzothiazole could undergo cyclization reactions. Reaction with 1,2-dicarbonyl compounds or their equivalents could lead to the formation of fused pyrazine (B50134) or quinoxaline (B1680401) rings.

Furthermore, the amino group can participate in intramolecular cyclizations if a suitable electrophilic center is introduced elsewhere in the molecule or in a reacting partner. For example, condensation with a β-ketoester could be followed by an intramolecular cyclization to form a fused pyridone ring. While specific examples involving this compound are not documented, the general principles of heterocyclic synthesis suggest these possibilities.

Catalytic Approaches and Reaction Pathway Elucidation

Catalysis plays a crucial role in the transformations of this compound. As mentioned, the reduction of the nitro group is often a catalytic process. The choice of catalyst can influence the selectivity of the reduction, for instance, allowing for the reduction of the nitro group in the presence of the bromo substituent.

In recent years, there has been significant interest in the use of transition metal catalysts for C-N and C-C bond-forming reactions. The amino group of this compound could be a directing group in C-H activation reactions, allowing for the functionalization of the benzothiazole ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be used to replace the bromine atom with various substituents, although the presence of the deactivating nitro group might pose challenges.

Elucidation of reaction pathways for such complex molecules often involves a combination of experimental techniques and computational studies. Experimental methods include the isolation and characterization of intermediates, kinetic studies, and isotopic labeling experiments. Computational chemistry, using methods like Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, transition state structures, and activation energies, helping to rationalize experimental observations and predict reactivity.

Tautomeric Equilibria and Their Influence on Reactivity

For this compound, the primary tautomeric considerations would involve the amino group. While the amino form is expected to be the major tautomer, the possibility of an imino tautomer in equilibrium cannot be entirely ruled out, especially in different solvent environments or under specific reaction conditions.

The position of the tautomeric equilibrium can have a significant impact on the reactivity of the molecule. For instance, the nucleophilicity of the exocyclic nitrogen atom would be different in the amino and imino forms. While the amino form is a typical primary aromatic amine, the imino tautomer would have a different reactivity profile. Theoretical studies on 2-aminobenzothiazole (B30445) have shown that the amino form is generally more stable. researchgate.net The presence of the strong electron-withdrawing nitro group in this compound is likely to further favor the amino tautomer by delocalizing the lone pair of the amino group into the aromatic system.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The benzo[d]thiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties. rsc.orgbenthamscience.com The academic contributions of this class of compounds are extensive and can be summarized as follows:

Broad-Spectrum Biological Activity : Benzothiazole (B30560) derivatives are recognized for their diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. benthamscience.compcbiochemres.comnih.gov The presence of various substituents on the benzothiazole ring system allows for the fine-tuning of these biological activities. pharmacyjournal.in For instance, the introduction of a nitro group can enhance the antibacterial properties of the molecule. mdpi.comresearchgate.net

Anticancer Applications : A significant area of research has focused on the development of benzothiazole derivatives as potent anticancer agents. rsc.orgpcbiochemres.com Notably, 2-(4-aminophenyl)benzothiazoles have been identified as a class of highly selective and potent anticancer compounds. rsc.org The cytotoxic activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets, including receptor tyrosine kinases and the PI3K/Akt/mTOR signaling pathway. nih.gov

Foundation for Drug Discovery : The benzothiazole nucleus is a privileged structure in drug discovery, forming the core of several clinically used drugs. mdpi.com Its structural and electronic properties make it an ideal scaffold for designing novel therapeutic agents with improved efficacy and reduced toxicity. benthamscience.com

Advancements in Organic Synthesis : The synthesis of substituted benzothiazoles has been a fertile ground for the development of novel synthetic methodologies. bohrium.comresearchgate.net Researchers have explored various catalytic systems and reaction conditions to achieve efficient and selective synthesis of these compounds, including green chemistry approaches. nih.govbohrium.com

A summary of the key biological activities of substituted benzothiazoles is presented in the interactive table below.

Biological ActivityDescriptionKey Substituent Effects
Anticancer Inhibition of cancer cell proliferation through various mechanisms.Phenyl groups at the 2-position and amino or nitro substitutions can enhance activity. rsc.orgpharmacyjournal.innih.gov
Antimicrobial Activity against a range of bacteria and fungi.Nitro groups and halogens on the benzene (B151609) ring can increase potency. mdpi.comdntb.gov.ua
Anti-inflammatory Reduction of inflammation.Phenyl substitutions at the 2-position have been shown to be beneficial. pharmacyjournal.in
Anticonvulsant Prevention or reduction of the severity of seizures.Halogen substituents can contribute to anticonvulsant properties. pharmacyjournal.in

Unaddressed Research Questions and Challenges

Despite the significant progress in the field of benzo[d]thiazole chemistry, several research questions and challenges remain:

Elucidation of Structure-Activity Relationships (SAR) : While it is known that substituents play a crucial role in determining the biological activity of benzothiazoles, a comprehensive understanding of the SAR for polysubstituted derivatives like 7-Bromo-5-nitrobenzo[d]thiazol-6-amine is lacking. benthamscience.com Systematic studies are needed to deconvolute the electronic and steric effects of multiple substituents on the pharmacological profile.

Development of Green and Scalable Synthetic Routes : Many existing synthetic methods for substituted benzothiazoles rely on harsh reaction conditions or the use of toxic reagents. researchgate.net A key challenge is the development of environmentally benign and scalable synthetic strategies that are suitable for industrial applications. bohrium.combohrium.com

Mechanism of Action Studies : For many biologically active benzothiazole derivatives, the precise molecular mechanism of action is not fully understood. nih.gov Further studies are required to identify the specific cellular targets and signaling pathways modulated by these compounds.

Overcoming Drug Resistance : The emergence of drug-resistant strains of bacteria and cancer cells poses a significant threat to public health. nih.gov A major challenge is to design and synthesize novel benzothiazole derivatives that can overcome existing resistance mechanisms.

Emerging Trends in Benzo[d]thiazole Chemistry and Materials Science

The field of benzo[d]thiazole chemistry is continually evolving, with several emerging trends shaping its future direction:

Green Chemistry in Synthesis : There is a growing emphasis on the development of sustainable synthetic methods for benzothiazoles. nih.govbohrium.com This includes the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave and ultrasound-assisted synthesis. bohrium.comresearchgate.net

Applications in Materials Science : Beyond their medicinal applications, benzothiazole derivatives are gaining attention in materials science. rsc.orgnih.gov Their unique photophysical properties make them promising candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and imaging agents. nih.gov

Targeted Drug Delivery : The development of benzothiazole-based compounds that can be selectively delivered to diseased tissues is a key area of future research. This could involve conjugation to targeting moieties or encapsulation in nanoparticle delivery systems.

Computational and In Silico Studies : The use of computational tools, such as molecular docking and quantum chemical calculations, is becoming increasingly important in the design and optimization of novel benzothiazole derivatives with desired biological activities. nih.govresearchgate.net

Potential for Interdisciplinary Collaborations

The multifaceted nature of benzo[d]thiazole research provides ample opportunities for interdisciplinary collaborations:

Chemistry and Biology : Synthetic organic chemists can collaborate with medicinal chemists and biologists to design, synthesize, and evaluate novel benzothiazole derivatives for various therapeutic applications. researchgate.net

Materials Science and Engineering : Collaborations between chemists and materials scientists can lead to the development of new functional materials based on the benzothiazole scaffold for applications in electronics and photonics. rsc.org

Pharmacology and Clinical Medicine : Pharmacologists and clinicians can work together to investigate the preclinical and clinical efficacy of promising benzothiazole-based drug candidates.

Computational Science and Experimental Research : A synergistic approach combining computational modeling and experimental validation can accelerate the discovery and development of new benzothiazole derivatives with optimized properties.

Q & A

Q. Q1: What are the standard synthetic routes for 7-bromo-5-nitrobenzo[d]thiazol-6-amine, and how can reaction conditions be optimized for yield?

A1: The compound is typically synthesized via sequential functionalization of the benzothiazole core. Key steps include:

  • Nitration and Bromination: Nitration at the 5-position followed by bromination at the 7-position using HNO₃/H₂SO₄ and Br₂/FeBr₃, respectively .
  • Amine Introduction: Reduction of a nitro group (if pre-installed) or nucleophilic substitution using ammonia/amines under controlled pH .
  • Optimization: Microwave-assisted synthesis (e.g., 150°C for 1 h in DMF with Pd catalysis) improves yields compared to traditional heating . Purity is enhanced via silica column chromatography (gradient elution with ethyl acetate/hexanes) or recrystallization (methanol) .

Q. Q2: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

A2:

  • NMR/HRMS: Confirm structure via 1H^1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and 13C^{13}C NMR (C-Br at ~100 ppm) . High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (e.g., [M+H]+^+ within 0.1 ppm error) .
  • Purity Assessment: LCMS with dual gradients (e.g., 3-minute and 7-minute acetonitrile/water gradients) confirms >95% purity .
  • Contradictions: Discrepancies in spectral data (e.g., unexpected splitting) may arise from residual solvents or tautomerism. Use deuterated solvents and variable-temperature NMR to resolve .

Q. Q3: How does the bromo-nitro substitution pattern influence solubility and stability in biological assays?

A3:

  • Solubility: The nitro group reduces polarity, requiring DMSO or DMF for dissolution. Co-solvents like PEG-400 or cyclodextrins improve aqueous compatibility .
  • Stability: Nitro groups are prone to reduction under acidic/basic conditions. Store in inert atmospheres at −20°C to prevent degradation .

Advanced Research Questions

Q. Q4: How can computational modeling predict hydrogen-bonding interactions in crystal structures of this compound?

A4: Graph-set analysis (Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). Tools like SHELXL refine crystallographic data to map interactions between the amine group and nitro/bromo substituents . Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrostatic potentials, guiding co-crystal design for enhanced stability .

Q. Q5: What strategies mitigate competing side reactions during Suzuki coupling of the bromo-substituted derivative?

A5:

  • Catalyst Selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid coupling. Avoid homocoupling by degassing solvents and maintaining anhydrous conditions .
  • Base Optimization: Na₂CO₃ in DMF/H₂O mixtures minimizes protodebromination. Monitor reaction progress via TLC (hexanes/EtOAc 3:1) .
  • Workup: Extract with 3N LiCl to remove Pd residues, followed by Celite filtration .

Q. Q6: How can structure-activity relationships (SAR) guide the design of analogs with improved antiviral activity?

A6:

  • Core Modifications: Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance binding to viral proteases .
  • Bioisosteres: Substitute the bromine with fluorine for improved pharmacokinetics (e.g., 18F-labeled analogs via fluoroethanol/NaH) .
  • Assay Design: Evaluate inhibition of HCV NS5B or influenza A virus (IAV) using plaque reduction assays and cytotoxicity profiling (HEK293 cells) .

Q. Q7: What methodological pitfalls arise in quantifying degradation products under accelerated stability testing?

A7:

  • Degradation Pathways: Nitro-to-amine reduction under UV light or enzymatic activity generates reactive intermediates. Use LCMS-PDA to track degradation (λ = 254 nm) .
  • Artifact Avoidance: Avoid acidic mobile phases in HPLC, which may hydrolyze the thiazole ring. Opt for neutral buffers (e.g., ammonium acetate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.